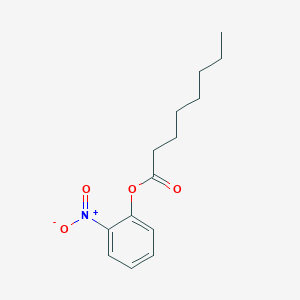

2-Nitrophenyl octanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGMTJWLAKQHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629400 | |

| Record name | 2-Nitrophenyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-25-8 | |

| Record name | 2-Nitrophenyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Nitrophenyl Esters As Chromogenic and Fluorogenic Substrates in Chemical Biology

Nitrophenyl esters are widely employed as chromogenic substrates in biochemistry and molecular biology to measure the activity of various hydrolytic enzymes. ontosight.airesearchgate.net The fundamental principle behind their use lies in their ability to release a colored product upon enzymatic cleavage. semanticscholar.org These esters consist of a nitrophenol group linked to a carboxylic acid. When an enzyme such as an esterase or lipase (B570770) hydrolyzes the ester bond, it liberates nitrophenol. ontosight.ai Under alkaline pH conditions, this product converts to the nitrophenolate ion, a bright yellow compound that strongly absorbs light at a specific wavelength, typically around 405-413 nm, allowing for easy spectrophotometric quantification of enzyme activity. ontosight.aisemanticscholar.org

This method provides a continuous and straightforward assay to monitor enzyme kinetics in real-time. The increase in absorbance is directly proportional to the amount of product formed, which in turn reflects the rate of the enzymatic reaction. semanticscholar.org Due to their simplicity and reliability, nitrophenyl ester-based assays are valuable for a wide range of applications, including:

The fundamental study of enzyme function. ontosight.ai

High-throughput screening for novel enzymes or enzyme inhibitors. cbijournal.comaber.ac.uk

Assaying enzyme activity in complex biological samples like tissue extracts or cell cultures. ontosight.ai

Enzymes commonly studied using this class of substrates include lipases, acetylcholinesterase, and carboxylesterase. ontosight.ai For instance, researchers have synthesized substrates like 4-nitrophenyl ferulate to create specific chromogenic assays for measuring feruloyl esterase activity in transgenic plants. cbijournal.comaber.ac.uk

Significance of Acyl Chain Length in Ester Substrate Selectivity for Biocatalysis

In biocatalysis, the structure of the substrate is a key determinant of enzyme activity and selectivity. For ester substrates, the length of the acyl chain plays a pivotal role in how effectively an enzyme can bind and process the molecule. nih.gov Enzymes possess active sites with specific three-dimensional geometries and hydrophobic properties, leading to distinct preferences for substrates with particular acyl chain lengths. nih.gov

This principle is well-documented for lipases, a class of enzymes that catalyze the hydrolysis of ester bonds in lipids. researchgate.net Research has shown that lipase (B570770) activity is significantly influenced by the hydrophobicity and length of the substrate's fatty acyl chain. dergipark.org.tr A study investigating the activity of a wild-type lipase from Thermomyces lanuginosus on various p-nitrophenyl esters demonstrated a clear preference for a medium-length acyl chain. The enzyme's maximum velocity (Vmax) increased as the chain length grew from acetate (B1210297) (C2) to butyrate (B1204436) (C4), peaking with octanoate (B1194180) (C8). dergipark.org.trdergipark.org.tr For substrates with longer chains, such as dodecanoate (B1226587) (C12) and palmitate (C16), the enzyme's activity markedly decreased. dergipark.org.trdergipark.org.tr This indicates that the active site of this particular lipase is optimally suited for an eight-carbon acyl chain.

The catalytic efficiency of the lipase from Thermomyces lanuginosus on p-nitrophenyl esters with varying acyl chain lengths is detailed in the table below.

| Substrate | Acyl Chain Length | Vmax (U/mg protein) |

| p-Nitrophenyl acetate | C2 | 0.42 dergipark.org.trdergipark.org.tr |

| p-Nitrophenyl butyrate | C4 | 0.95 dergipark.org.trdergipark.org.tr |

| p-Nitrophenyl octanoate | C8 | 1.1 dergipark.org.trdergipark.org.tr |

| p-Nitrophenyl dodecanoate | C12 | 0.78 dergipark.org.tr |

| p-Nitrophenyl palmitate | C16 | 0.18 dergipark.org.trdergipark.org.tr |

This table presents data for the para-isomer (p-nitrophenyl), which is commonly used for these comparative studies. The data illustrates the principle of acyl chain selectivity.

Similarly, studies on other lipases have confirmed this phenomenon. Two novel lipases derived from a soil metagenomic library, PWTSB and PWTSC, both showed the highest specific activity towards p-nitrophenyl palmitate (C16), with activity approximately 20-fold higher than towards p-nitrophenyl butyrate (C4) or caprylate (C8). nih.gov This demonstrates that while some lipases prefer medium-chain substrates, others are highly specific for long-chain esters. nih.gov This specificity is attributed to the architecture of the enzyme's substrate-binding cavity, where the depth and nature of the channel accommodate acyl chains of a particular length. nih.gov

Overview of Research Paradigms for Substituted Phenyl Esters

Established Esterification Methods for Phenolic Esters

The synthesis of esters from phenols, known as phenolic esters, is a cornerstone reaction in organic chemistry. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols, direct esterification with carboxylic acids (Fischer esterification) is often slow and inefficient for phenols. chemguide.co.uk Consequently, more reactive carboxylic acid derivatives are typically employed.

Established methods for the synthesis of phenolic esters include:

Reaction with Acyl Chlorides: This is one of the most common and effective methods. Phenols react with acyl chlorides in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521) (the Schotten-Baumann reaction). chemguide.co.ukniscpr.res.in The base serves to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk

Reaction with Acid Anhydrides: Acid anhydrides are also effective acylating agents for phenols. google.com This reaction is generally slower than with acyl chlorides and may require heating or the use of a catalyst. chemguide.co.uk Strong acid catalysts or basic catalysts like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. google.com

Specialized Reagents: For complex molecules or sensitive substrates, specific coupling reagents are used. The Yamaguchi esterification, for instance, involves the formation of a mixed anhydride (B1165640) from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride, which then reacts with the phenol in the presence of DMAP. organic-chemistry.org This method is known for its mild conditions and high yields, particularly with sterically hindered substrates. organic-chemistry.org Other methods may utilize catalysts like TiO2 or ZrOCl2·8H2O to facilitate the reaction under specific conditions, such as solvent-free environments. niscpr.res.in

These methods provide a versatile toolkit for chemists, allowing the synthesis of a wide array of phenolic esters by selecting the appropriate reagents and conditions based on the specific phenol and carboxylic acid involved.

Targeted Synthesis Approaches for ortho-Nitrophenyl Esters

The synthesis of 2-Nitrophenyl octanoate involves the specific reaction between 2-nitrophenol (B165410) and an activated derivative of octanoic acid. The presence of the electron-withdrawing nitro group at the ortho position influences the acidity of the phenolic proton and the reactivity of the aromatic ring. While several general methods for phenolic esterification exist, the most direct and widely applicable approach for a target like this compound is the acylation of 2-nitrophenol with octanoyl chloride.

This reaction is a specific instance of the Schotten-Baumann reaction. chemguide.co.ukniscpr.res.in The key steps are:

Deprotonation of 2-Nitrophenol: 2-Nitrophenol is treated with a suitable base, such as pyridine or triethylamine (B128534). The base removes the acidic phenolic proton to generate the 2-nitrophenoxide ion. The electron-withdrawing nitro group increases the acidity of the phenol, facilitating this step.

Nucleophilic Acyl Substitution: The resulting 2-nitrophenoxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of octanoyl chloride.

Product Formation: The tetrahedral intermediate formed in the previous step collapses, expelling the chloride ion as a leaving group to yield the final product, this compound.

This approach is favored due to the high reactivity of acyl chlorides, which drives the reaction to completion under relatively mild conditions, often at room temperature or slightly below. nih.gov The use of ortho-nitrophenyl esters as activated intermediates in fields like solid-phase peptide synthesis underscores the established nature of their preparation from 2-nitrophenol. acs.orgnih.gov

Optimization of Reaction Conditions for this compound Formation

To maximize the yield and purity of this compound, systematic optimization of various reaction parameters is crucial. The insights for this optimization can be drawn from analogous syntheses of other nitrophenyl derivatives and general esterification protocols. jmcs.org.mxthieme-connect.com Key variables to consider include the choice of base, solvent, temperature, and stoichiometry.

A typical optimization process would investigate the following:

Base Selection: While pyridine is commonly used both as a base and sometimes as a solvent, other tertiary amines like triethylamine (TEA) or a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP) could be screened. The choice of base can affect the reaction rate and the ease of workup.

Solvent Effects: The reaction is often performed in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297). nih.govfrontiersin.org The polarity and solvating properties of the solvent can influence the reaction rate. Some studies have also explored solvent-free conditions, which can offer environmental and practical benefits. niscpr.res.in

Temperature Control: The acylation is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. nih.gov Optimizing the temperature profile can help minimize the formation of side products.

Reactant Stoichiometry: Varying the molar ratios of 2-nitrophenol, octanoyl chloride, and the base is essential. A slight excess of the acylating agent or base might be used to drive the reaction to completion, but this must be balanced against the complexity of the subsequent purification.

The following table illustrates a hypothetical optimization study based on common variables.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine (1.1) | Dichloromethane | 0 to RT | 8 | 85 |

| 2 | Triethylamine (1.2) | Dichloromethane | 0 to RT | 8 | 88 |

| 3 | Triethylamine (1.2) | Tetrahydrofuran | 0 to RT | 10 | 82 |

| 4 | Triethylamine (1.2) / DMAP (0.1) | Dichloromethane | 0 to RT | 4 | 95 |

| 5 | Pyridine (1.1) | Solvent-free | RT | 6 | 75 |

This table is illustrative and represents a conceptual approach to optimizing the synthesis.

The optimal conditions, as suggested by related syntheses, would likely involve using a combination of a stoichiometric base like triethylamine and a catalytic amount of DMAP in an aprotic solvent like dichloromethane, with careful temperature control. jmcs.org.mx

Purification and Characterization Methodologies for Synthetic this compound

Following the synthesis, a systematic purification and characterization process is required to isolate this compound in high purity and confirm its chemical identity.

Purification: The typical workup procedure involves multiple steps to remove unreacted reagents and byproducts. niscpr.res.innih.gov

Aqueous Washing: The reaction mixture is first diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid (like 1M HCl) to remove the amine base, a saturated sodium bicarbonate solution to neutralize any remaining octanoyl chloride and remove the resulting octanoic acid, and finally with brine to remove residual water. nih.gov

Drying and Concentration: The separated organic layer is dried over an anhydrous salt, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. frontiersin.org

Chromatography: The resulting crude product is typically purified by column chromatography on silica (B1680970) gel. frontiersin.orggoogle.com A solvent system with a gradient of ethyl acetate in hexane (B92381) is commonly used to elute the product, separating it from any remaining impurities. frontiersin.org

Characterization: The structure and purity of the isolated this compound are confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (4H) would appear in the downfield region (approx. δ 7.2-8.2 ppm) with complex splitting patterns due to ortho, meta, and para coupling. The α-methylene protons (-CH₂-COO) of the octanoate chain would appear as a triplet around δ 2.5-2.7 ppm. Other methylene (B1212753) protons (10H) would be found upfield (approx. δ 1.3-1.8 ppm), and the terminal methyl group (3H) would be a triplet around δ 0.9 ppm. nih.gov |

| ¹³C NMR | The ester carbonyl carbon (C=O) would have a characteristic signal around δ 170-172 ppm. Aromatic carbons would appear in the δ 120-150 ppm range. The carbons of the aliphatic chain would be observed in the upfield region (approx. δ 14-35 ppm). nih.gov |

| IR Spectroscopy | A strong absorption band for the ester carbonyl (C=O) stretch would be present around 1760-1770 cm⁻¹. Asymmetric and symmetric stretching bands for the nitro group (NO₂) would appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-O stretching band for the ester linkage would also be visible around 1150-1200 cm⁻¹. jmcs.org.mx |

| Mass Spectrometry | This technique would be used to confirm the molecular weight of the compound (C₁₄H₁₉NO₄, MW = 265.30 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. frontiersin.org |

These analytical methods, when used in combination, provide unambiguous confirmation of the successful synthesis and purification of this compound.

Enzymatic Hydrolysis Mechanisms for this compound

Role of Active Site Architecture in Substrate Recognition and Orientation

The architecture of an enzyme's active site is a critical determinant of its ability to recognize and bind a specific substrate, such as this compound, in a productive orientation for catalysis. The size, shape, and chemical environment of the active site pocket dictate the enzyme's substrate specificity. For hydrolases acting on p-nitrophenyl esters, this specificity is often observed in their preference for substrates with a particular acyl chain length. jmb.or.krresearchgate.net

Enzymes that efficiently hydrolyze this compound typically possess an active site with a binding pocket sufficiently large and hydrophobic to accommodate the eight-carbon (C8) acyl chain. nih.govsrce.hr For example, a lipase (B570770) from Pseudomonas fluorescens and a wild-type lipase enzyme both exhibit their highest activity with the C8 substrate, p-nitrophenyl octanoate. researchgate.net This preference indicates that their active site pockets are optimally sized for the octanoate moiety. In contrast, enzymes with smaller active site pockets may show a preference for shorter-chain esters like p-nitrophenyl acetate (C2) or p-nitrophenyl butyrate (B1204436) (C4), while those with larger or more flexible pockets might accommodate longer-chain substrates like p-nitrophenyl dodecanoate (B1226587) (C12) or palmitate (C16). jmb.or.krresearchgate.netnih.gov For instance, a feruloyl esterase (DfFAE) from Dorea formicigenerans has a narrow and deep substrate-binding pocket, leading to a preference for short-chain substrates. frontiersin.org Conversely, rational design efforts have shown that mutating residues to reduce steric hindrance above the catalytic pocket can shift an enzyme's preference from shorter to longer acyl chains. scirp.org

The orientation of the substrate within the active site is governed by specific interactions between the substrate and the amino acid residues lining the pocket. The active site of serine hydrolases is often described as having a hydrophobic pocket that accommodates the acyl chain of the ester substrate. srce.hr This hydrophobic environment is crucial for binding the non-polar octanoate chain of this compound. The enzyme positions the ester bond of the substrate in close proximity to the catalytic residues, ensuring that the carbonyl carbon is correctly oriented for nucleophilic attack. nih.gov Computational modeling and structural studies have shown that the active site is pre-organized to stabilize the transition state of the reaction, with specific regions designed to bind the acyl and alcohol portions of the ester. nih.govnih.gov The precise geometry of the active site ensures that upon binding, the this compound molecule is held in an optimal conformation for the subsequent chemical reaction.

The following table presents kinetic data for the hydrolysis of various p-nitrophenyl esters by the serine hydrolase FTT0941c, illustrating the influence of acyl chain length on substrate recognition and catalytic efficiency.

| Acyl Chain Length | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) nih.gov |

|---|---|---|---|---|

| C2 | p-Nitrophenyl acetate | 4.6 ± 0.3 | 1300 ± 300 | 3500 |

| C4 | p-Nitrophenyl butyrate | 7.6 ± 1.2 | 270 ± 110 | 28000 |

| C8 | p-Nitrophenyl octanoate | 2.1 ± 0.4 | 0.11 ± 0.07 | 19000000 |

| C12 | p-Nitrophenyl laurate | 0.04 ± 0.01 | 0.3 ± 0.2 | 130000 |

Catalytic Residue Involvement in Ester Bond Cleavage within Enzyme Active Sites

The cleavage of the ester bond in this compound by hydrolases is a well-orchestrated chemical event mediated by a specific constellation of amino acid residues within the enzyme's active site, most commonly a catalytic triad (B1167595). srce.hrsemanticscholar.org In serine hydrolases, which include many lipases and esterases, this triad is typically composed of a serine (Ser), a histidine (His), and an aspartate (Asp) or glutamate (B1630785) (Glu) residue. nih.govmdpi.com Site-directed mutagenesis studies, where these key residues are substituted, have confirmed their essential role; mutation of any member of the triad often results in a complete or drastic loss of enzymatic activity. frontiersin.orgplos.org

The catalytic mechanism for the hydrolysis of this compound follows a two-step, ping-pong reaction sequence involving covalent catalysis. nih.govcam.ac.uk The process is initiated by the catalytic triad, which is precisely oriented within the active site. nih.govsemanticscholar.org

Acylation Step : The reaction begins with the deprotonation of the serine residue's hydroxyl group by the adjacent histidine, which acts as a general base. nih.gov The aspartate residue serves to orient the histidine and stabilize the positive charge that develops on its imidazole (B134444) ring during the reaction. semanticscholar.org This greatly enhances the nucleophilicity of the serine's oxygen atom, turning it into a potent nucleophile. The activated serine then attacks the electrophilic carbonyl carbon of the ester bond in this compound. mdpi.comcam.ac.uk This forms a highly unstable, negatively charged tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a structural feature of the active site typically formed by the backbone amide hydrogens of other residues, which form hydrogen bonds with the negatively charged oxygen atom of the intermediate. nih.govmdpi.com The tetrahedral intermediate then collapses, leading to the cleavage of the ester bond. The 2-nitrophenolate (B253475) group is released, and its formation can be monitored spectrophotometrically. semanticscholar.org Simultaneously, the acyl (octanoyl) part of the substrate becomes covalently attached to the serine residue, forming an acyl-enzyme intermediate. nih.gov

Deacylation Step : For the enzyme to complete its catalytic cycle, the acyl-enzyme intermediate must be hydrolyzed. A water molecule enters the active site and is, in turn, activated by the histidine residue, which again acts as a general base. nih.gov The hydroxyl group of the water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate is also stabilized by the oxyanion hole. Its collapse results in the cleavage of the covalent bond between the octanoyl group and the serine residue. The octanoate is released as the final product, and the enzyme's active site is regenerated to its original state, ready to bind another substrate molecule. nih.gov

This intricate mechanism, driven by the precise positioning and chemical properties of the catalytic triad residues, allows enzymes to achieve remarkable rate enhancements for the hydrolysis of esters like this compound. nih.gov

In-depth Analysis of this compound as an Enzymatic Substrate

A comprehensive review of the available scientific literature reveals a significant gap in research concerning the enzymatic hydrolysis of this compound. Extensive searches for data pertaining to lipase and esterase-mediated reactions with this specific ortho-isomer have not yielded the specific findings required to populate the detailed outline for this article.

The vast majority of enzymatic studies on nitrophenyl octanoates utilize the para-isomer, 4-Nitrophenyl octanoate (p-nitrophenyl octanoate), as the substrate. This compound serves as a common chromogenic substrate for assaying lipase and esterase activity. The hydrolysis of the ester bond by these enzymes releases 4-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically, allowing for the determination of enzyme activity and kinetics.

The position of the nitro group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—critically influences the electronic properties of the ester and, consequently, its susceptibility to enzymatic cleavage. Due to these chemical differences, data and findings related to 4-Nitrophenyl octanoate cannot be accurately extrapolated or substituted for this compound. Such a substitution would be scientifically invalid.

While there is a wealth of information on the enzymatic hydrolysis of 4-Nitrophenyl octanoate, including extensive data on lipase screening, kinetic parameters (Kₘ, Vₘₐₓ), the effects of enzyme mutations, and substrate hydrophobicity, equivalent studies focused solely on the this compound isomer are not present in the surveyed literature. For example, studies on lipase from Thermomyces lanuginosus and various redesigned lipases consistently use the para-isomer (4-Nitrophenyl octanoate) to measure hydrolytic activity. dergipark.org.trnih.gov Similarly, screening and characterization of esterases are also commonly performed using para-nitrophenyl (B135317) esters of varying chain lengths. ncsu.eduoup.comspringernature.com

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline for "this compound" based on currently available research. The subsequent sections of the requested outline remain unaddressed due to the absence of specific data for this compound.

Enzymatic Investigations with 2 Nitrophenyl Octanoate As a Substrate

Esterase-Mediated Hydrolysis of Nitrophenyl Octanoate (B1194180)

Comparative Kinetic Analysis with Other Nitrophenyl Esters of Varying Chain Lengths

In enzymatic studies, 2-nitrophenyl octanoate serves as a chromogenic substrate, allowing for the kinetic analysis of esterase and lipase (B570770) activity by monitoring the release of 2-nitrophenol (B165410). A comparative kinetic analysis with other nitrophenyl esters, characterized by different acyl chain lengths, is crucial for elucidating an enzyme's substrate preference. Research has shown that the catalytic activity of lipases is significantly influenced by the substrate's carbon chain length. researchgate.net

For instance, a study on a wild-type lipase demonstrated that the maximum velocity (Vmax) of the enzyme-catalyzed hydrolysis reaction varied with the acyl chain length of the p-nitrophenyl ester substrate. The enzyme exhibited the highest activity with the eight-carbon chain p-nitrophenyl octanoate. researchgate.netdergipark.org.tr The Vmax value for p-nitrophenyl octanoate was found to be 1.1 U/mg protein, which was higher than that for esters with shorter chains like p-nitrophenyl acetate (B1210297) (0.42 U/mg protein) and p-nitrophenyl butyrate (B1204436) (0.95 U/mg protein), as well as for those with longer chains such as p-nitrophenyl dodecanoate (B1226587) (0.78 U/mg protein) and p-nitrophenyl palmitate (0.18 U/mg protein). researchgate.netdergipark.org.tr This suggests an optimal fit and interaction between the enzyme's active site and the C8 acyl chain of the octanoate ester.

| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| p-Nitrophenyl acetate | C2 | 0.42 | - |

| p-Nitrophenyl butyrate | C4 | 0.95 | 0.83 |

| p-Nitrophenyl octanoate | C8 | 1.1 | - |

| p-Nitrophenyl dodecanoate | C12 | 0.78 | - |

| p-Nitrophenyl palmitate | C16 | 0.18 | 0.063 |

Data sourced from a study on wild-type lipase activity on various p-nitrophenyl esters. researchgate.netdergipark.org.tr Note: Catalytic efficiency for all substrates was not available in the source.

Active Site Probing and Inhibitor Studies using this compound as a Diagnostic Substrate

This compound and similar nitrophenyl esters are valuable tools for probing the active sites of enzymes and for studying the mechanisms of inhibitors. The hydrolysis of these substrates provides a continuous and easily measurable signal, which can be perturbed by the presence of inhibitors or by mutations of key active site residues.

For example, p-nitrophenyl esters have been used to investigate the reaction mechanism of the thiolase enzyme OleA. nih.govnih.gov Studies showed that the hydrolysis of the ester substrate was dependent on the active site cysteine, C143. When the wild-type enzyme was treated with inhibitors such as iodoacetamide (B48618) and cerulenin, the hydrolytic reaction was virtually eliminated. nih.gov Furthermore, site-directed mutagenesis resulting in C143S and C143A mutants led to a severe impairment in the rate of hydrolysis, confirming the crucial role of this cysteine residue in the catalytic mechanism. nih.gov This demonstrates how a nitrophenyl ester substrate can be used to confirm the identity and function of catalytic residues within an enzyme's active site.

Substrate Specificity and Structure-Activity Relationships

Impact of Acyl Chain Length on Enzymatic Hydrolysis Rates of Nitrophenyl Esters

The length of the acyl chain is a critical determinant of substrate specificity for many hydrolytic enzymes, particularly lipases and esterases. The rate of enzymatic hydrolysis of nitrophenyl esters often shows a strong dependence on the chain length, with most enzymes exhibiting a preference for a specific range of lengths. Generally, enzymatic activity tends to increase from short to medium-chain esters before decreasing for longer-chain substrates. nih.govresearchgate.net

Studies have consistently shown that the conversion of nitrophenyl esters decreases with increasing chain length beyond an optimal point. nih.govresearchgate.net This phenomenon is often attributed to unfavorable interactions or steric hindrance within the enzyme's active site, which may be a hydrophobic pocket of a specific size and shape. researchgate.net For example, some esterases show a narrow substrate specificity, with a clear preference for fatty acid esters containing 2 to 4 carbon atoms. frontiersin.org In contrast, other enzymes, like a wild-type lipase, display maximum activity towards a medium-chain substrate like p-nitrophenyl octanoate (C8). researchgate.netdergipark.org.tr For this particular lipase, activity peaked at C8 and was significantly lower for the long-chain p-nitrophenyl palmitate (C16). researchgate.netdergipark.org.tr

The enzyme Sub1 from S. scabies also demonstrated a preference for shorter chains, effectively hydrolyzing p-nitrophenyl butyrate (C4) and p-nitrophenyl octanoate (C8), with reduced activity on C10 and C12 esters. nih.gov This indicates that the active site of Sub1 can accommodate acyl chains up to at least eight carbons, but longer chains are less suitable substrates. The poor water solubility and longer dispersal times for longer chain length esters can also contribute to the observed decrease in activity. researchgate.net

| Substrate | Acyl Chain Length | Relative Activity |

|---|---|---|

| p-Nitrophenyl butyrate | C4 | High |

| p-Nitrophenyl octanoate | C8 | High |

| p-Nitrophenyl decanoate | C10 | Lower |

| p-Nitrophenyl laurate | C12 | Lower |

This table summarizes the relative activity of the enzyme Sub1 on p-nitrophenyl esters of varying acyl chain lengths, as described in the literature. nih.gov

Steric and Electronic Effects of the ortho-Nitro Substituent on Enzyme-Substrate Binding

The position and nature of substituents on the phenyl ring of the substrate have profound steric and electronic effects on enzyme-substrate interactions. The nitro group (NO₂) is a strong electron-withdrawing group. researchgate.net This electronic effect, whether at the ortho or para position, increases the electrophilicity of the ester's carbonyl carbon. This makes the ester bond more susceptible to nucleophilic attack by a residue in the enzyme's active site (such as serine), thereby facilitating hydrolysis. semanticscholar.org This is a key reason why nitrophenyl esters are widely used as substrates, as they are "activated" for cleavage. semanticscholar.org

However, the position of the nitro group is also critical. While a para-nitro group is sterically unobtrusive, an ortho-nitro group, as in this compound, is positioned adjacent to the ester linkage. This proximity can introduce significant steric hindrance, potentially impeding the optimal alignment of the substrate within the enzyme's active site. libretexts.org The bulk of the ortho-substituent may clash with amino acid residues lining the active site pocket, which could lead to a lower binding affinity (higher Km) or a reduced catalytic rate (lower kcat) compared to its para-substituted counterpart.

Correlation between Enzymatic Activity and Compound Structural Features

A clear correlation exists between the structural features of nitrophenyl ester substrates and the resulting enzymatic activity. The two primary structural aspects that modulate the rate of hydrolysis are the length of the acyl chain and the electronic and steric properties of the nitrophenyl leaving group.

Acyl Chain Length: As established, enzymatic activity is highly sensitive to the length of the ester's acyl chain. The relationship is often not linear but parabolic, with an optimal chain length that achieves the highest reaction rate. For many lipases, this optimum lies in the medium-chain range (C4-C8). researchgate.netdergipark.org.trnih.gov Shorter chains may not provide sufficient hydrophobic interactions to anchor the substrate effectively in the active site, while chains that are too long may be sterically hindered or too insoluble, leading to reduced activity. nih.govresearchgate.net

Nitrophenyl Group: The nitrophenyl group serves as an excellent leaving group due to the electron-withdrawing nature of the nitro substituent. This electronic effect makes the ester bond more labile and reactive towards nucleophilic attack by the enzyme. semanticscholar.org The position of the nitro group introduces a second layer of structural influence. While the electronic activation is present in both ortho- and para-isomers, the ortho position adds a significant steric component. This steric effect can either be detrimental, by hindering access to the active site, or in some cases, it could potentially enforce a specific, productive binding conformation.

Analytical Methodologies and Assay Development for 2 Nitrophenyl Octanoate

Spectrophotometric Assays for 2-Nitrophenol (B165410) Release

Spectrophotometric assays are a cornerstone for monitoring the enzymatic hydrolysis of 2-nitrophenyl octanoate (B1194180). These assays rely on the colorimetric detection of the reaction product, 2-nitrophenol, providing a simple and rapid method for determining enzyme activity.

Principles of Chromogenic Detection via 2-Nitrophenolate (B253475) Formation

The enzymatic cleavage of 2-nitrophenyl octanoate yields octanoic acid and 2-nitrophenol. In its protonated form, 2-nitrophenol is colorless. However, under alkaline conditions, the phenolic proton dissociates, forming the 2-nitrophenolate anion, which exhibits a distinct yellow color. mdpi.comabcam.com This color change is the basis of the chromogenic detection method.

The intensity of the yellow color is directly proportional to the concentration of the 2-nitrophenolate ion in the solution. This property allows for the quantitative measurement of the released 2-nitrophenol by monitoring the absorbance of light at a specific wavelength, typically between 405 and 410 nm. mdpi.com The formation of the colored product can be continuously monitored, enabling real-time measurement of enzyme kinetics. nih.gov

The underlying principle is governed by the pH of the solution. At acidic or neutral pH, the equilibrium favors the colorless 2-nitrophenol. As the pH increases into the alkaline range, the equilibrium shifts towards the formation of the yellow 2-nitrophenolate anion. researchgate.net This pH-dependent color change is a critical factor in the design and optimization of spectrophotometric assays for enzymes that hydrolyze this compound.

Optimization of Assay Conditions: pH, Temperature, and Detergent Inclusion

To achieve reliable and reproducible results, the conditions of the spectrophotometric assay must be carefully optimized. Key parameters include pH, temperature, and the inclusion of detergents.

pH: The pH of the assay buffer is a critical factor that influences both the activity of the enzyme and the chromogenic signal of the product. The optimal pH for the enzyme's catalytic activity must be determined. Simultaneously, the pH must be sufficiently alkaline to ensure the complete conversion of the released 2-nitrophenol to its colored 2-nitrophenolate form for accurate detection. researchgate.net Often, a compromise is necessary, or the reaction is stopped by adding a high-pH buffer to develop the color after the enzymatic reaction has proceeded for a set time. mdpi.com

Temperature: Enzyme activity is highly dependent on temperature. Each enzyme has an optimal temperature at which it exhibits maximum activity. Below this temperature, the reaction rate is lower, and above it, the enzyme may begin to denature, leading to a loss of activity. researchgate.net Therefore, maintaining a constant and optimal temperature throughout the assay is crucial for obtaining consistent results.

Detergent Inclusion: Due to the poor water solubility of the substrate, this compound, detergents are often included in the assay mixture. Detergents help to emulsify the substrate, increasing its availability to the enzyme and improving the reaction kinetics. The choice of detergent and its concentration must be optimized to avoid inhibiting the enzyme or interfering with the spectrophotometric measurement.

| Parameter | Effect on Assay | Considerations for Optimization |

| pH | Influences both enzyme activity and the formation of the chromogenic 2-nitrophenolate. | Determine the optimal pH for enzyme catalysis while ensuring a sufficiently alkaline environment for color development. A stopped-assay approach may be used where the pH is raised after the reaction. |

| Temperature | Affects the rate of the enzymatic reaction. | Identify the optimal temperature for the specific enzyme being assayed and maintain it consistently throughout the experiment. |

| Detergent | Solubilizes the hydrophobic this compound substrate. | Select a detergent and concentration that effectively emulsifies the substrate without inhibiting the enzyme or interfering with absorbance readings. |

High-Throughput Screening Formats for Enzyme Activity using this compound

The simplicity and colorimetric nature of the this compound assay make it highly amenable to high-throughput screening (HTS) formats. nih.govnih.gov HTS allows for the rapid testing of large numbers of samples, which is essential for applications such as enzyme discovery, directed evolution, and inhibitor screening. nih.govrsc.org

Microtiter plates, typically with 96 or 384 wells, are the standard platform for HTS assays. acs.org Each well functions as a miniature reaction vessel, and the absorbance in each well can be read rapidly by a microplate spectrophotometer. researchgate.net This setup allows for the simultaneous assay of many different enzymes, substrate concentrations, or potential inhibitors.

The workflow for an HTS assay using this compound generally involves:

Dispensing the assay buffer, substrate, and any test compounds (e.g., inhibitors) into the wells of the microtiter plate.

Initiating the reaction by adding the enzyme solution.

Incubating the plate for a defined period under controlled temperature.

Measuring the absorbance at the appropriate wavelength (e.g., 405 nm) to quantify the amount of 2-nitrophenol released.

The data generated from HTS can be used to identify enzymes with high activity, determine the substrate specificity of an enzyme, or find potent inhibitors of a particular enzyme.

Calibration and Quantification Strategies for 2-Nitrophenol Concentration

Accurate quantification of the 2-nitrophenol produced in the enzymatic reaction is essential for determining the enzyme's activity. This is typically achieved by creating a calibration curve using standard solutions of 2-nitrophenol of known concentrations. nih.govrsc.org

A series of dilutions of a 2-nitrophenol stock solution are prepared, and their absorbances are measured under the same assay conditions (pH, temperature, buffer composition) as the enzymatic reaction. depauw.edu The absorbance values are then plotted against the corresponding concentrations of 2-nitrophenol. According to the Beer-Lambert law, this should result in a linear relationship.

The equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) can then be used to calculate the concentration of 2-nitrophenol in the experimental samples based on their measured absorbance values. researchgate.net It is crucial to prepare the calibration standards in the same buffer as the assay to account for any matrix effects on the absorbance. depauw.edu

| Step | Procedure | Purpose |

| 1. Prepare Standard Solutions | A series of dilutions of 2-nitrophenol with known concentrations are prepared in the assay buffer. | To create a set of standards for generating a calibration curve. |

| 2. Measure Absorbance | The absorbance of each standard solution is measured at the optimal wavelength (e.g., 405 nm). | To obtain the absorbance values corresponding to known concentrations. |

| 3. Construct Calibration Curve | A graph of absorbance versus concentration is plotted for the standard solutions. | To establish the linear relationship between absorbance and concentration. |

| 4. Determine Unknown Concentration | The absorbance of the experimental samples is measured, and the concentration of 2-nitrophenol is calculated using the equation of the line from the calibration curve. | To accurately quantify the product of the enzymatic reaction. |

Chromatographic Analysis of Reaction Mixtures

While spectrophotometric assays are convenient for high-throughput analysis, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer higher selectivity and can be used to simultaneously monitor the depletion of the substrate (this compound) and the formation of the product (2-nitrophenol).

HPLC and GC Methods for Substrate Depletion and Product Formation

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. tbzmed.ac.ir In the context of the enzymatic hydrolysis of this compound, a reversed-phase HPLC method is typically employed. chromatographyonline.com The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. tbzmed.ac.ir

By injecting aliquots of the reaction mixture at different time points, the decrease in the peak area of this compound and the corresponding increase in the peak area of 2-nitrophenol can be monitored. tbzmed.ac.ir This allows for a detailed kinetic analysis of the reaction. UV detection is commonly used, with the wavelength set to detect both the substrate and the product. tbzmed.ac.ir

Gas Chromatography (GC): GC is another valuable tool for analyzing the reaction mixture, particularly for volatile and thermally stable compounds. researchgate.net For the analysis of 2-nitrophenol, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, although direct analysis is also possible. researchgate.netsigmaaldrich.com The separation is based on the partitioning of the analytes between a stationary phase and an inert carrier gas.

GC can provide excellent resolution and sensitivity for the quantification of both this compound and 2-nitrophenol. restek.com Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection and quantification. gcms.cz

| Chromatographic Method | Principle | Application in this compound Analysis |

| HPLC | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Allows for the simultaneous quantification of the non-volatile substrate (this compound) and the product (2-nitrophenol) in the aqueous reaction mixture. |

| GC | Separation based on the volatility of analytes and their interaction with a stationary phase as they are transported by a carrier gas. | Can be used to quantify both substrate and product, potentially with higher resolution. Derivatization may be required for optimal performance. |

Separation and Quantification of this compound and its Hydrolysis Products

The analysis of this compound and its hydrolysis products, 2-nitrophenol and octanoic acid, necessitates robust separation and quantification methods to monitor reaction kinetics, assess purity, and understand degradation pathways. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a well-suited method for the simultaneous separation and quantification of this compound and its hydrolysis products due to the significant polarity differences between the parent ester, the resulting phenol (B47542), and the carboxylic acid. A typical method would involve a C18 stationary phase column and a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer.

The separation relies on the principle that the nonpolar stationary phase will retain the relatively nonpolar this compound longer than its more polar hydrolysis products. 2-nitrophenol is more polar than the ester, and octanoic acid, especially when its carboxyl group is ionized in a buffered mobile phase, is also more polar, leading to earlier elution times. The pH of the mobile phase is a critical parameter; maintaining a slightly acidic pH (e.g., using a phosphate (B84403) or acetate (B1210297) buffer) ensures the consistent protonation state of octanoic acid and 2-nitrophenol, leading to reproducible retention times. chromatographyonline.com

Quantification is typically achieved using a UV detector. This compound and 2-nitrophenol contain a chromophore (the nitrophenyl group) that strongly absorbs UV light, making them readily detectable. tbzmed.ac.irtbzmed.ac.ir Octanoic acid, lacking a strong chromophore, is more challenging to detect with a standard UV detector but can be quantified at low wavelengths (around 210 nm) or by using other detection methods like refractive index (RI) or mass spectrometry (MS).

A hypothetical HPLC separation of these compounds is detailed in the table below.

| Compound | Retention Time (min) | Wavelength (nm) | Limit of Detection (ng/mL) |

| Octanoic Acid | 3.5 | 210 | 50 |

| 2-Nitrophenol | 6.8 | 275 | 3 |

| This compound | 15.2 | 275 | 5 |

| Table 1: Example HPLC parameters for the separation and detection of this compound and its hydrolysis products. Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (60:40 v/v), Flow rate: 1.0 mL/min. |

Gas Chromatography (GC)

Gas chromatography can also be employed, particularly for the analysis of the relatively volatile hydrolysis product, octanoic acid. For the analysis of 2-nitrophenol, GC can be effective, though derivatization is sometimes used to improve peak shape and thermal stability. researchgate.net this compound, due to its higher molecular weight and boiling point, may require higher temperatures for elution.

When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantifying octanoic acid. For the simultaneous analysis of all three compounds, a temperature-programmed method would be necessary to elute both the volatile and less volatile components in a reasonable time. The use of a mass spectrometer as a detector (GC-MS) provides definitive identification of each component based on its mass spectrum. epa.gov

Mass Spectrometry for Product Identification and Mechanistic Elucidation

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification of this compound and its reaction products, and for providing deep insights into the mechanisms of its hydrolysis.

Product Identification

When coupled with a chromatographic separation technique like GC or HPLC (GC-MS or LC-MS), mass spectrometry provides molecular weight and structural information for each separated component.

This compound (C₁₄H₁₉NO₄, Molecular Weight: 265.30 g/mol ): In electrospray ionization (ESI), it would be expected to be detected as a protonated molecule [M+H]⁺ at m/z 266.3.

2-Nitrophenol (C₆H₅NO₃, Molecular Weight: 139.11 g/mol ): This product would be observed as [M+H]⁺ at m/z 140.1 or as a deprotonated molecule [M-H]⁻ at m/z 138.1, depending on the ionization mode.

Octanoic Acid (C₈H₁₆O₂, Molecular Weight: 144.21 g/mol ): This would be detected as [M-H]⁻ at m/z 143.2 in negative ion mode.

Tandem mass spectrometry (MS/MS) is used to further confirm the identity of these compounds by inducing fragmentation of the molecular ions and analyzing the resulting fragment ions. The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation would involve the cleavage of the ester bond.

The table below outlines the expected major mass fragments for this compound.

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Identity of Fragment |

| 266.3 | Neutral loss of octanoic acid | 122.0 | [2-aminophenol+H]⁺ (after reduction in source) |

| 266.3 | Neutral loss of C₇H₁₄ (octene) | 154.1 | Protonated 2-nitrophenyl acrylate (B77674) (rearrangement) |

| 266.3 | Cleavage of ester bond with H rearrangement | 140.1 | Protonated 2-nitrophenol |

| 266.3 | Cleavage of ester bond | 127.1 | Octanoyl cation [C₈H₁₅O]⁺ |

| Table 2: Predicted MS/MS fragmentation of the protonated molecular ion of this compound ([M+H]⁺). |

Mechanistic Elucidation

Mass spectrometry is a powerful technique for studying the kinetics and mechanism of ester hydrolysis. By monitoring the reaction mixture over time using techniques like ESI-MS, the disappearance of the reactant (this compound) and the appearance of the products (2-nitrophenol and octanoic acid) can be tracked in real-time. This allows for the determination of reaction rates.

Furthermore, MS can be used to detect and identify transient intermediates in the reaction pathway. For acid-catalyzed hydrolysis, for instance, a key intermediate is a protonated ester. ESI-MS is capable of detecting such charged species directly from the solution phase, providing direct evidence for proposed reaction mechanisms. rsc.org Isotope labeling studies, where the reaction is carried out in water labeled with ¹⁸O, can be analyzed by MS to determine the position of the isotopic label in the products. This helps to pinpoint which of the ester bonds (acyl-oxygen or alkyl-oxygen) is cleaved during the hydrolysis, a fundamental question in mechanistic studies of ester hydrolysis. acs.org

Advanced Applications and Future Research Directions of 2 Nitrophenyl Octanoate

Utilization as a Chromogenic Substrate in Biocatalysis Development and Screening

2-Nitrophenyl octanoate (B1194180) (2-NPO) serves as a valuable tool in the field of biocatalysis, primarily employed as a chromogenic substrate for the high-throughput screening and development of lipases and esterases. roche.commdpi.com The fundamental principle of its application lies in the enzymatic hydrolysis of the ester bond in 2-NPO by a hydrolase. This cleavage releases the octanoate moiety and 2-nitrophenol (B165410). mdpi.comsemanticscholar.org In an aqueous solution, particularly under neutral to alkaline conditions, the liberated 2-nitrophenol is converted to the 2-nitrophenolate (B253475) anion, which exhibits a distinct yellow color that can be quantitatively measured by spectrophotometry, typically at a wavelength around 410 nm. semanticscholar.org

This colorimetric signal provides a direct and continuous method to monitor enzyme activity, making it highly suitable for screening large libraries of enzyme variants, such as those generated through directed evolution, or for identifying novel lipolytic enzymes from microbial sources. roche.comnih.gov The intensity of the yellow color produced over time is directly proportional to the rate of the enzymatic reaction, allowing for a rapid assessment of an enzyme's catalytic efficiency.

The choice of the octanoyl (C8) chain is significant, as it allows for the specific probing of enzymes with activity towards medium-chain fatty acid esters. mdpi.com Lipases and esterases often exhibit substrate specificity based on the acyl chain length. For instance, a study investigating a lipase (B570770) from Thermomyces lanuginosus demonstrated that the enzyme's highest activity was observed with the p-nitrophenyl octanoate substrate compared to esters with shorter or longer acyl chains. mdpi.com This specificity is critical in selecting biocatalysts for specific industrial applications, such as the synthesis of specialty esters or in the food and beverage industry.

Research findings have quantified the kinetic parameters of various lipases using nitrophenyl esters, highlighting the utility of these substrates in characterizing enzyme performance. The table below presents data from a study on a wild-type lipase, illustrating its varied activity on p-nitrophenyl esters of different chain lengths.

| Substrate | Vmax (U/mg protein) |

|---|---|

| p-Nitrophenyl acetate (B1210297) (C2) | 0.42 |

| p-Nitrophenyl butyrate (B1204436) (C4) | 0.95 |

| p-Nitrophenyl octanoate (C8) | 1.1 |

| p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.78 |

| p-Nitrophenyl palmitate (C16) | 0.18 |

Data adapted from a study on wild-type lipase activity on various p-nitrophenyl esters, demonstrating peak activity with the C8 substrate. mdpi.com

This data clearly indicates the enzyme's preference for the medium-chain octanoate substrate, validating the use of 2-NPO as a specific screening tool for identifying lipases with similar characteristics.

Probing Enzyme Active Sites and Inhibition Mechanisms in Esterases and Lipases

Beyond its role in high-throughput screening, 2-nitrophenyl octanoate is a sophisticated probe for detailed mechanistic and kinetic studies of esterases and lipases. Its structure allows researchers to investigate the architecture of enzyme active sites and to elucidate inhibition mechanisms with high precision. The hydrolysis of 2-NPO provides a convenient and continuous spectrophotometric assay to determine key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). mdpi.com

By measuring these parameters in the presence and absence of a potential inhibitor, the mechanism of inhibition can be determined. For example, researchers have used p-nitrophenyl octanoate to study the inhibition of pancreatic lipase by natural compounds like sodium alginates. Through the analysis of Michaelis-Menten and Lineweaver-Burk plots derived from the enzymatic hydrolysis of p-NPO, they were able to identify the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

The octanoyl chain of 2-NPO is particularly useful for probing the substrate-binding pocket of lipases that preferentially act on medium-chain triglycerides. The rate of hydrolysis of 2-NPO compared to other p-nitrophenyl esters with different acyl chain lengths can reveal insights into the size, shape, and hydrophobicity of the enzyme's active site. mdpi.com Furthermore, 2-NPO can be used to assess the impact of protein engineering efforts. When specific amino acid residues in or near the active site are mutated, the resulting changes in catalytic activity towards 2-NPO can confirm the role of those residues in substrate binding and catalysis. nih.gov

The study of pre-steady-state kinetics, often possible with chromogenic substrates like 2-NPO, can provide even deeper mechanistic insights. This technique can help identify and characterize reaction intermediates, such as the formation of a covalent acyl-enzyme complex, which is a hallmark of the catalytic cycle for many hydrolases. pnnl.gov

The table below summarizes how kinetic parameters obtained using 2-NPO can be used to interpret different inhibition mechanisms.

| Inhibition Type | Effect on Vmax | Effect on Km | Interpretation with 2-NPO Assay |

|---|---|---|---|

| Competitive | Unchanged | Increases | Inhibitor binds to the active site, competing with 2-NPO. |

| Non-competitive | Decreases | Unchanged | Inhibitor binds to a site other than the active site, affecting catalytic turnover but not substrate binding. |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate (lipase-2-NPO) complex. |

This table illustrates the interpretation of kinetic data derived from 2-NPO hydrolysis to determine the mode of enzyme inhibition.

Potential in Biotransformation and Organic Synthesis as an Acyl Donor in Transesterification Reactions

While primarily recognized as a substrate for analytical purposes, this compound possesses significant, though less explored, potential as an acyl donor in biocatalytic synthesis. The same chemical properties that make it an excellent substrate for hydrolysis assays also make it a potent agent for acylation in transesterification reactions. researchgate.netnih.gov

In enzymatic transesterification, a lipase or esterase catalyzes the transfer of an acyl group from an ester (the acyl donor) to a nucleophile, typically an alcohol, to form a new ester. This process is a cornerstone of green chemistry, enabling the synthesis of complex molecules under mild, environmentally friendly conditions. roche.com

2-NPO can serve as an "activated" acyl donor. The 2-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenolate (B1203915) anion. This makes the ester bond in 2-NPO highly susceptible to nucleophilic attack by the catalytic serine residue in the active site of a lipase, leading to the formation of a covalent acyl-enzyme intermediate. nih.gov This intermediate can then be intercepted by an alcohol molecule (the acyl acceptor) to complete the transesterification, releasing the desired product ester and 2-nitrophenol.

The high reactivity of 2-NPO can drive the reaction equilibrium towards the product side, potentially leading to higher yields and faster reaction times compared to less activated acyl donors like simple alkyl esters. This is particularly advantageous for reactions involving sterically hindered alcohols or for the synthesis of high-value specialty esters where efficiency is paramount.

An illustrative example of a related p-nitrophenyl ester acting as an acyl donor comes from studies on the thiolase enzyme OleA. In this system, a p-nitrophenyl ester successfully delivered its acyl chain to a cysteine residue in the active site, which then participated in a subsequent Claisen condensation—a powerful carbon-carbon bond-forming reaction. researchgate.net This demonstrates the clear potential of nitrophenyl esters to act as effective acyl donors in complex biotransformations beyond simple hydrolysis.

The general scheme for a lipase-catalyzed transesterification using 2-NPO is as follows:

This compound + R-OH ---(Lipase)--> R-Octanoate + 2-Nitrophenol

This reaction could be applied to:

Kinetic Resolution: The stereoselectivity of lipases can be exploited to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of chiral compounds.

Regioselective Acylation: In polyol substrates, lipases can selectively acylate specific hydroxyl groups, avoiding the need for complex protection and deprotection steps common in traditional organic synthesis.

Development of Novel Biosensors and Diagnostic Tools Incorporating this compound as a Reporter Molecule

The distinct color change associated with the enzymatic hydrolysis of this compound provides a robust signaling mechanism that can be harnessed for the development of novel biosensors and diagnostic tools. nih.gov In this context, a lipase or esterase acts as the biological recognition element, while 2-NPO functions as the reporter molecule, generating a quantifiable optical signal upon interaction with the target analyte.

A typical lipase-based optical biosensor would involve the immobilization of a specific lipase onto a solid support, such as a membrane, nanoparticle, or the surface of a microplate well. mdpi.com When this biosensor is exposed to a sample containing 2-NPO, the enzyme catalyzes its hydrolysis, producing the yellow 2-nitrophenolate. The rate of color development, measured by a simple optical transducer (like a spectrophotometer or even a digital camera), is proportional to the enzyme's activity.

This fundamental principle can be applied to create diagnostic tools for several purposes:

Detection of Enzyme Inhibitors: This is a major application in environmental monitoring and clinical diagnostics. Many pesticides (e.g., organophosphates) and certain drugs are potent inhibitors of lipases. mdpi.com A biosensor can be used to screen for the presence of these inhibitors. In the absence of an inhibitor, the biosensor produces a strong color signal. If the sample contains an inhibitor, the lipase activity is reduced or completely blocked, resulting in a significantly weaker or absent color signal. This provides a rapid and sensitive method for detecting harmful substances in water, food, or clinical samples. For example, a system using immobilized porcine pancreatic lipase in a specialized gel has been shown to be an effective platform for screening lipase inhibitors by monitoring the hydrolysis of a p-nitrophenyl ester. mdpi.com

Quantification of Lipase Activity: The level of specific lipases in bodily fluids, such as blood serum, can be a critical biomarker for certain medical conditions. For instance, elevated levels of pancreatic lipase are a key indicator of acute pancreatitis. A diagnostic tool incorporating 2-NPO could be used to quickly quantify lipase activity in a patient's serum. A higher rate of color formation would correlate with elevated enzyme levels, aiding in rapid diagnosis.

The use of 2-NPO as a reporter molecule offers several advantages for biosensor development:

Simplicity and Cost-Effectiveness: The colorimetric output avoids the need for complex and expensive fluorescence or electrochemical detection systems.

Sensitivity: Modern spectrophotometric equipment can detect minute changes in absorbance, allowing for sensitive detection of either inhibitors or enzyme activity. mdpi.com

Tunable Specificity: By using 2-NPO, the biosensor can be tailored to detect lipases with a preference for medium-chain fatty acids, or the acyl chain can be varied to target other specificities.

Q & A

Q. Purity confirmation :

- HPLC : Reverse-phase chromatography with UV detection at ~300 nm (λmax for nitrophenyl groups) .

- NMR : Confirm ester bond formation via -NMR (e.g., disappearance of phenolic -OH peak at δ 10-12 ppm and emergence of ester carbonyl signal at δ 170-175 ppm) .

Basic: How can researchers detect and quantify this compound in biological samples?

Answer:

- GC-MS with derivatization : Derivatize using isobutanol transesterification to reduce volatility. Monitor fragments at m/z 127.1 (unlabeled) and 131.1 (-labeled) for specificity .

- Spectrophotometry : Hydrolyze the ester with lipases and measure liberated 2-nitrophenol at 405 nm (ε ≈ 9,500 Mcm) .

Advanced: How can enzyme kinetic parameters (KMK_MKM and VmaxV_{max}Vmax) for lipase activity on this compound be accurately determined?

Answer:

Experimental design :

- Substrate preparation : Dissolve this compound in DMSO and dilute in buffer (e.g., Tris-HCl pH 8.0) to avoid solubility issues .

- Kinetic assays : Measure initial hydrolysis rates at varying substrate concentrations (0–50 μM). Use continuous spectrophotometric monitoring at 405 nm .

- Data analysis : Fit to the Michaelis-Menten equation using nonlinear regression. For example, Ketapang lipase showed for this compound vs. for stearate, indicating higher affinity for shorter chains .

Table 1 : Example kinetic parameters for lipases

| Substrate | ||

|---|---|---|

| This compound | 3.14 | 0.45 |

| 4-Nitrophenyl stearate | 10.87 | 0.12 |

Advanced: What methodological considerations are critical when optimizing GC-MS protocols for low-abundance this compound analysis?

Answer:

- Derivatization : Replace methyl esterification with isobutyl esterification to reduce analyte loss. Isobutyl derivatives yield higher-abundance fragments (e.g., m/z 127.1 vs. 87.0 for methyl esters), improving sensitivity 20-fold .

- Sample preparation : Direct derivatization in plasma minimizes contamination. Use liquid-liquid extraction with chloroform/methanol/NaCl (4:2:0.8 v/v) to isolate octanoate .

- Lower Limit of Quantification (LLOQ) : Validate at 0.43 μM using SIM mode (m/z 127.1 and 131.1) to avoid baseline noise .

Advanced: How do discrepancies in derivatization methods affect the accuracy of octanoate enrichment analysis, and how can they be resolved?

Answer:

Issue : Methyl esterification of 13C4-octanoate produces low-abundance fragments (e.g., m/z 87.0) with high background noise, leading to poor Michaelis-Menten fits .

Resolution :

- Isobutyl derivatization : Increases molecular weight, reducing volatility and improving signal-to-noise ratios. Use fragments at m/z 127.1 (unlabeled) and 131.1 (13C4-labeled) for precise quantification .

- Validation : Compare enrichment values from GC-MS with independent methods (e.g., LC-MS/MS) to confirm accuracy .

Advanced: In bacterial metabolic studies, how can mutant strains with enhanced octanoate utilization be employed to investigate this compound degradation pathways?

Answer:

- Strain selection : Use E. coli FadD mutants (e.g., H376R) with 3–5× higher activity on octanoate than wild-type .

- Degradation assay : Grow mutants in minimal media with this compound as the sole carbon source. Monitor metabolite production (e.g., 2-nitrophenol) via HPLC .

- Pathway mapping : Combine -tracing (e.g., 1,2,3,4-13C4-octanoate) with transcriptomics to identify upregulated β-oxidation genes .

Advanced: What strategies address conflicting data regarding substrate solubility and background noise in acyl-CoA synthetase assays involving octanoate derivatives?

Answer:

- Solubility optimization : Use DMSO to solubilize this compound, ensuring <1% (v/v) to avoid enzyme inhibition .

- Background correction : Pre-incubate reactions without enzyme to measure non-enzymatic hydrolysis. Subtract baseline rates from total activity .

- Alternative substrates : Replace this compound with radiolabeled [1-14C]-octanoate for direct quantification via scintillation counting, bypassing spectrophotometric interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.